molecular formula C18H22ClN7O B1677050 Nvp-qab205 CAS No. 325165-07-9

Nvp-qab205

Cat. No.: B1677050
CAS No.: 325165-07-9
M. Wt: 387.9 g/mol
InChI Key: PVPGAZQKUBODQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-QAB205 is a small-molecule tyrosine kinase inhibitor (TKI) targeting spleen tyrosine kinase (SYK), a critical regulator of immune cell signaling. It exhibits potent inhibitory activity against SYK phosphorylation with an IC₅₀ of 10 nM . Preclinical studies demonstrate its efficacy in suppressing human mast cell and basophil activation, making it a candidate for allergic and inflammatory disorders . In glioblastoma multiforme (GBM) models, this compound reduced cell proliferation and invasiveness, though its performance varied across cell lines compared to other SYK inhibitors .

Properties

CAS No.

325165-07-9

Molecular Formula

C18H22ClN7O

Molecular Weight

387.9 g/mol

IUPAC Name

N-[4-[[6-(cyclobutylamino)-7H-purin-2-yl]amino]phenyl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C18H21N7O.ClH/c1-11(26)25(2)14-8-6-13(7-9-14)22-18-23-16-15(19-10-20-16)17(24-18)21-12-4-3-5-12;/h6-10,12H,3-5H2,1-2H3,(H3,19,20,21,22,23,24);1H

InChI Key

PVPGAZQKUBODQL-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCC4)NC=N3.Cl

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCC4)NC=N3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NVPQAB205;  NVP QAB205;  NVP-QAB205;  QAB205;  QAB-205;  QAB 205;  NVP-QAB-205-AA

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic and Functional Differences

  • This compound vs. Piceatannol: this compound shows higher SYK specificity, while piceatannol inhibits multiple kinases (e.g., Lck), leading to off-target effects . In BS287 and U87 GBM cells, piceatannol outperformed this compound in proliferation inhibition, likely due to broader kinase suppression .
  • This compound vs. BAY61-3606 :

    • BAY61-3606 demonstrated superior efficacy in SF767 and BS125 GBM cells, attributed to its lower IC₅₀ and optimized pharmacokinetics .
    • Both compounds reduced basophil activation, but this compound showed reversible effects post-washout in contraction assays .
  • This compound vs. this compound’s SYK-selective action suggests fewer systemic side effects compared to PP1’s broad inhibition .

Preclinical and Translational Insights

  • Dose-Response :

    • This compound’s inhibitory effects are concentration-dependent, with significant cell activity reduction at 10 µM .
    • BAY61-3606 achieved similar outcomes at lower doses (1–10 µM), highlighting its potency .
  • Therapeutic Potential: this compound’s reversible inhibition (evidenced by post-washout contraction rebound) may allow flexible dosing in chronic conditions . BAY61-3606’s superior GBM suppression positions it as a stronger candidate for oncology, while this compound’s specificity favors immune-related applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nvp-qab205
Reactant of Route 2
Nvp-qab205

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.